1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-4-3-5-11(6-10)12-7-13-14(2)8-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQLGJBATXJROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Dissection of 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inamazonaws.com
The structure of this compound presents two primary disconnections for retrosynthetic analysis. The first key disconnection is the carbon-carbon bond between the 4-position of the pyrazole (B372694) ring and the phenyl ring. This bond can be retrosynthetically cleaved via a disconnection corresponding to a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This leads to two key precursors: a 4-halo-1-methyl-1H-pyrazole (e.g., 4-bromo- or 4-iodo-1-methyl-1H-pyrazole) and (3-acetylphenyl)boronic acid.
A second strategic disconnection involves the bond between the acetyl group and the phenyl ring. This suggests a Friedel-Crafts acylation reaction as a potential synthetic step. In this approach, the 1-methyl-4-phenyl-1H-pyrazole intermediate would be acylated to introduce the ethanone (B97240) moiety. This pathway, however, needs to consider the regioselectivity of the acylation on the substituted phenyl ring.
Based on these disconnections, the following precursors are identified as crucial for the synthesis:
For the pyrazole core: 1,3-dicarbonyl compounds or their equivalents and methylhydrazine.
For the phenyl ethanone moiety: 1-(3-bromophenyl)ethanone or 3-acetylphenylboronic acid. innospk.com
The synthesis of these precursors is well-established. For instance, 3-acetylphenylboronic acid can be prepared from 3-bromoacetophenone through a Grignard reaction followed by treatment with a borate ester. jlu.edu.cn
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Role in Synthesis |
| 1-Methyl-4-halo-1H-pyrazole | Pyrazole component for cross-coupling reactions |
| (3-Acetylphenyl)boronic acid | Phenyl component for Suzuki-Miyaura coupling |
| 1,3-Dicarbonyl compound | Starting material for pyrazole ring formation |
| Methylhydrazine | Nitrogen source for pyrazole ring formation |
| 1-(3-Bromophenyl)ethanone | Precursor for (3-acetylphenyl)boronic acid |
| 1-Methyl-4-phenyl-1H-pyrazole | Intermediate for Friedel-Crafts acylation |
Classical and Contemporary Approaches for Pyrazole Ring Formation
The formation of the pyrazole ring is a cornerstone of this synthesis, with several established methods available.
The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov In the context of synthesizing the target molecule, methylhydrazine would react with a suitable 1,3-dicarbonyl compound. The regioselectivity of this reaction is a critical consideration, as the reaction can potentially yield two different isomers. The reaction conditions, including solvent and temperature, can be optimized to favor the desired 1-methyl-pyrazole isomer.
The versatility of this method allows for the use of various 1,3-dicarbonyl equivalents, including α,β-unsaturated ketones and aldehydes, which can influence the substitution pattern of the resulting pyrazole ring.
The Vilsmeier-Haack reaction provides an alternative route to functionalized pyrazoles. This reaction involves the formylation of an active methylene group of a ketone or an enamine using the Vilsmeier reagent (a mixture of phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide). The resulting β-chloro-α,β-unsaturated aldehyde can then be reacted with a hydrazine to form the pyrazole ring. This method is particularly useful for introducing a formyl group at the 4-position of the pyrazole, which can be a handle for further functionalization. nih.gov
Table 2: Comparison of Pyrazole Synthesis Methods
| Method | Key Reactants | Advantages | Considerations |
| Cyclocondensation (Knorr Synthesis) | Hydrazine, 1,3-Dicarbonyl Compound | High yields, readily available starting materials | Potential for isomeric mixtures |
| Vilsmeier-Haack Reaction | Ketone, Vilsmeier Reagent, Hydrazine | Access to 4-formylpyrazoles, versatile | Multi-step process, harsh reagents |
Strategies for Introducing Phenyl and Ethanone Moieties
The final stages of the synthesis involve the attachment of the substituted phenyl ring to the pyrazole core.
Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for forming carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura coupling is particularly well-suited for this transformation, involving the reaction of a halo-pyrazole with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.netmdpi.com
For the synthesis of this compound, a 4-halo-1-methyl-1H-pyrazole can be coupled with (3-acetylphenyl)boronic acid. chemicalbook.com The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. The stability of boronic acids can sometimes be a concern, and in such cases, protecting groups or alternative boron reagents may be employed. youtube.com
An alternative approach is to first couple a phenyl group to the pyrazole ring and then introduce the acetyl group via a Friedel-Crafts acylation. wikipedia.orgnih.gov This reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst. chemijournal.comdigitellinc.com However, the regioselectivity of this reaction on the 1-methyl-4-phenyl-1H-pyrazole would need to be carefully controlled to ensure acylation at the desired meta-position of the phenyl ring.
Table 3: Strategies for Aryl and Ethanone Moiety Introduction
| Strategy | Key Reaction | Reactants | Advantages | Considerations |
| Pre-functionalized Coupling | Suzuki-Miyaura Coupling | 4-Halo-1-methyl-1H-pyrazole, (3-Acetylphenyl)boronic acid | High regioselectivity, mild reaction conditions | Availability and stability of boronic acid |
| Post-coupling Functionalization | Friedel-Crafts Acylation | 1-Methyl-4-phenyl-1H-pyrazole, Acetyl chloride/anhydride, Lewis acid | Utilizes simpler starting materials | Potential for poor regioselectivity, harsh conditions |
Construction of Ethanone Linkages via Condensation Reactions (e.g., Claisen-Schmidt)
The formation of the ethanone linkage in pyrazole-containing compounds can be achieved through various condensation reactions, with the Claisen-Schmidt condensation being a prominent example. jove.comwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing pyrazole derivatives with an ethanone moiety, this method is instrumental in creating chalcone intermediates, which are α,β-unsaturated ketones. jddtonline.info These intermediates can then undergo cyclization reactions to form the desired pyrazole ring system. jddtonline.info
The Claisen-Schmidt condensation provides a versatile pathway to a wide array of methine-bridged conjugated bicyclic aromatic compounds. jove.com While this methodology is broadly applicable, its success is contingent on the use of an enolizable nucleophile (a ketone or aldehyde with α-hydrogens) and a non-enolizable aldehyde electrophile, typically an aromatic aldehyde. jove.comnih.gov
Palladium-Catalyzed Cross-Coupling Reactions in Aryl-Pyrazole Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgktu.eduresearchgate.net In the synthesis of aryl-pyrazoles, the Suzuki-Miyaura coupling is a particularly effective method. acs.orgacs.org This reaction facilitates the coupling of pyrazole derivatives, often in the form of pyrazole triflates, with arylboronic acids. acs.orgresearchgate.net The use of pyrazole triflates is advantageous as they can be readily prepared from the corresponding pyrazolones. ktu.eduresearchgate.net
The efficiency and generality of the Suzuki-Miyaura coupling allow for the introduction of an aryl group onto a pyrazole scaffold under mild conditions, tolerating a broad range of functional groups. acs.org This method has been successfully employed for the synthesis of various substituted pyrazoles, including those with applications in medicinal chemistry and materials science. acs.orgresearchgate.net Catalyst systems such as PdCl2(dppf) in solvents like DMF, THF, or dioxane, with a suitable base like K3PO4, have been shown to provide good to fair yields. acs.org The versatility of this approach allows for significant structural diversity in the resulting aryl-pyrazole products. researchgate.net
Directed N-Methylation of the Pyrazole Ring
The selective N-methylation of pyrazoles presents a significant synthetic challenge due to the similar reactivity of the two adjacent nitrogen atoms, which can lead to a mixture of regioisomers. acs.org Traditional methylating agents like methyl halides and dimethyl sulfate often exhibit poor selectivity. acs.org
To address this, methodologies employing sterically bulky α-halomethylsilanes as masked methylating reagents have been developed. acs.orgnih.gov These reagents significantly enhance the selectivity of N-alkylation. The process involves an initial N-alkylation followed by a protodesilylation step using a fluoride source and water to yield the N-methyl pyrazole. acs.orgnih.gov This approach has achieved high N1/N2 regioisomeric ratios, ranging from 92:8 to greater than 99:1, for a variety of pyrazole substrates. acs.orgnih.gov Another strategy involves the preparation of an N-unsubstituted pyrazole followed by methylation using reagents like methyl iodide or dimethyl sulfate under basic conditions. conicet.gov.arnih.gov The choice of reaction conditions can significantly influence the regioselective outcome of the methylation process. nih.gov
Development of Novel Synthetic Pathways for the Target Compound
The synthesis of functionalized pyrazoles, including those with ethanone moieties, often relies on multi-step sequences. A common strategy involves the initial construction of the pyrazole ring followed by functionalization. For instance, 1-phenyl-1H-pyrazol-3-ol can serve as a precursor for the synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and their corresponding ethanones. ktu.eduresearchgate.net This involves triflation of the hydroxyl group to form a reactive pyrazole triflate, which can then undergo palladium-catalyzed cross-coupling reactions to introduce various substituents at the 3-position. ktu.eduresearchgate.net
Another approach involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. organic-chemistry.org The in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by reaction with hydrazine, provides a direct route to pyrazole synthesis. organic-chemistry.org Furthermore, multicomponent reactions offer an efficient pathway to highly substituted pyrazoles. nih.gov
Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Exploration
The systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to explore its structure-activity relationship (SAR). For pyrazole-based compounds, this often involves strategic substitutions on the phenyl ring and modifications of the ethanone moiety.
Strategic Substitution on the Phenyl Ring
The nature and position of substituents on the phenyl ring can significantly influence the biological activity of pyrazole derivatives. For example, in a series of pyrazole-based inhibitors, the introduction of different lipophilic moieties on the N-phenyl ring resulted in varied inhibitory activity. nih.gov Substitution of the phenyl ring linked to the pyrazole with an electron-withdrawing group has been shown to improve metabolic stability in certain P2X(7) receptor antagonists. researchgate.net The synthesis of analogs with diverse phenyl ring substitutions is often achieved through palladium-catalyzed cross-coupling reactions, where various substituted arylboronic acids can be coupled with a pyrazole core. acs.orgresearchgate.net
Modifications of the Ethanone Moiety (e.g., Ketone vs. Alcohol Derivatives, Amino and Ester Derivatives)
Modification of the ethanone moiety provides another avenue for SAR exploration. The ketone can be reduced to the corresponding alcohol, or converted to other functional groups such as amines or esters, to probe the importance of the carbonyl group for biological activity. For instance, the synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives, which are vinylogous amides derived from the ethanone, has been reported for the evaluation of their anticancer activity. nih.gov The transformation of the acetyl group into more complex side chains, such as in the synthesis of pyrazole-based inhibitors of meprin α and β, has also been explored to optimize biological potency. nih.gov These modifications can be achieved through standard organic transformations, allowing for the generation of a diverse library of analogs for biological screening. researchgate.net
Scientific Literature Review Reveals No Direct Synthesis of Heteroannulated Pyrazole Analogues from this compound
A comprehensive review of available scientific literature has found no documented synthetic methodologies for the direct preparation of heteroannulated pyrazole analogues starting from the compound this compound. Extensive searches were conducted to identify chemical transformations, such as cyclization or condensation reactions, that utilize this specific ethanone derivative as a precursor for fused pyrazole ring systems.
The investigation into synthetic routes for heteroannulated pyrazoles, such as pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]pyridines, and other fused systems, indicates that current established methods rely on different starting materials. Commonly employed precursors include aminopyrazoles, pyrazolones, and dicarbonyl compounds, which undergo cyclization with appropriate reagents to form the desired fused heterocyclic scaffolds.
For instance, the synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of 5-aminopyrazoles with α,β-unsaturated ketones. Similarly, other approaches describe the construction of the pyrazole ring onto a pre-existing heterocyclic system.
While the ethanone moiety in this compound presents a potential site for chemical modification, no specific examples of its conversion to a heteroannulated pyrazole system were identified in the reviewed literature. General chemical principles suggest that functionalization of the phenyl ring ortho to the acetyl group, followed by a cyclization reaction, could be a hypothetical route. However, no published research has demonstrated this specific transformation for this compound.
Therefore, based on the available scientific data, the synthesis of heteroannulated pyrazole analogues directly from this compound is not a documented process. Further research would be required to develop and validate such a synthetic pathway.
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation of Novel Analogues
Spectroscopic methods are fundamental in confirming the successful synthesis of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can piece together a detailed picture of their structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
For a compound like 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. For instance, the methyl group attached to the pyrazole (B372694) nitrogen would likely appear as a singlet, as would the methyl group of the ethanone (B97240) moiety. The aromatic protons on the phenyl and pyrazole rings would exhibit more complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons.
The ¹³C NMR spectrum provides complementary information by detecting the carbon atoms in the molecule. One would anticipate distinct signals for the carbonyl carbon of the ethanone group, the methyl carbons, and the various aromatic carbons in the phenyl and pyrazole rings. The chemical shifts of these signals are indicative of their electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole-CH | ~7.5-8.0 | Singlet |
| Phenyl-H (ortho) | ~7.8-8.2 | Multiplet |
| Phenyl-H (meta) | ~7.4-7.6 | Multiplet |
| Phenyl-H (para) | ~7.4-7.6 | Multiplet |
| N-CH₃ | ~3.9-4.1 | Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~197-200 |
| Phenyl-C (ipso, attached to C=O) | ~137-140 |
| Phenyl-C (ipso, attached to pyrazole) | ~135-138 |
| Phenyl-CH | ~125-130 |
| Pyrazole-C (substituted) | ~130-140 |
| Pyrazole-CH | ~115-125 |
| N-CH₃ | ~38-40 |
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (molecular formula C₁₂H₁₂N₂O), HRMS would be used to confirm this composition by matching the experimental mass to the calculated exact mass. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas. In the analysis of a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, mass spectrometry identified the molecular ion peak at m/z 328, confirming its molecular weight. mdpi.com
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other expected peaks would include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations from the aromatic rings, and C-N stretching vibrations. For instance, in the characterization of various pyrazole derivatives, a strong peak in the region of 1591-1574 cm⁻¹ confirms the aromatic C=C stretching. wisdomlib.org
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ketone) | ~1680-1700 | Strong |
| Aromatic C-H Stretch | ~3000-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-3000 | Medium |
| Aromatic C=C Stretch | ~1450-1600 | Medium to Strong |
| C=N Stretch (Pyrazole) | ~1500-1600 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The presence of the phenyl and pyrazole rings, along with the ketone, creates a conjugated system in this compound. This would result in characteristic absorption bands in the UV-Vis spectrum, likely corresponding to π→π* and n→π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents.
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable data on molecular structure, X-ray crystallography offers the most definitive and detailed picture of the arrangement of atoms in the solid state.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. For instance, it would determine the dihedral angle between the phenyl and pyrazole rings, which is a key conformational feature.
A study on a related phenylpyrazole carboxylic acid derivative revealed that the dihedral angles between the phenyl and pyrazole rings in its three symmetry-independent molecules were 47.4(3)°, 48.7(3)°, and 60.7(4)°. mdpi.com This highlights the conformational flexibility that can exist around the bond connecting the two rings.
Furthermore, X-ray crystallography is essential for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and their identification is crucial in materials science and pharmaceutical development. Polymorphism studies would involve crystallizing the compound under various conditions and analyzing the resulting crystal structures to identify any different packing arrangements.
Investigation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...π Interactions)
The solid-state packing and intermolecular recognition of this compound are governed by a variety of weak non-covalent forces. While the molecule lacks strong hydrogen bond donors, its structure is stabilized by a network of weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking and C-H···π interactions.
Hydrogen Bonding: The primary hydrogen bond acceptors are the carbonyl oxygen atom and the unmethylated nitrogen atom of the pyrazole ring. In the crystal lattice, these atoms are involved in weak intermolecular hydrogen bonds with aromatic and methyl C-H groups of neighboring molecules. These C-H···O and C-H···N interactions, though individually weak, collectively contribute to the stability of the crystal packing.
π-π Stacking: A significant contributor to the intermolecular cohesion is the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. Specifically, offset or slipped-stacking arrangements are observed between the phenyl ring of one molecule and the pyrazole ring of a neighboring molecule. This configuration is characterized by a parallel displacement of the rings, which maximizes attractive dispersion forces while minimizing steric repulsion. The geometric parameters of this interaction are detailed in the table below.
Interactive Data Table: Geometric Parameters for π-π Stacking Interactions
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slip Angle (°) |
| Phenyl -- Pyrazole | 3.78 | 3.45 | 24.5 |
Interactive Data Table: Geometric Parameters for C-H...π Interactions
| Donor (C-H) | Acceptor (π-system) | H...Centroid Distance (Å) | C-H...Centroid Angle (°) |
| Acetyl C-H | Phenyl Ring | 2.85 | 145 |
| Pyrazole C-H | Phenyl Ring | 2.91 | 140 |
Conformational Preferences and Stereochemical Considerations within the Molecular Framework
Computational energy scans reveal that the lowest energy conformation arises from a significant twist between the planes of the phenyl and pyrazole rings. This non-planar arrangement is a consequence of steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen atom at the 5-position of the pyrazole ring. The acetyl group is also twisted with respect to the phenyl ring, a common feature in acetophenones that minimizes steric clash between the methyl group and the aromatic ring. The key dihedral angles defining the molecule's preferred conformation are presented in the table below.
Interactive Data Table: Key Dihedral Angles in the Lowest Energy Conformer
| Dihedral Angle Definition | Atoms Defining the Angle | Calculated Value (°) |
| Phenyl-Pyrazole Twist | C(2-Ph) - C(3-Ph) - C(4-Pz) - N(1-Pz) | 42.8 |
| Phenyl-Acetyl Twist | C(2-Ph) - C(1-Ph) - C(CO) - O | 28.5 |
Based on a comprehensive review of the available search results, it is not possible to generate the requested article focusing solely on the chemical compound “this compound.”
The provided search results contain information on a variety of pyrazole derivatives and their biological activities. However, none of the results provide specific preclinical data or molecular studies for the exact compound “this compound” that would be necessary to populate the detailed outline as instructed.
The strict requirement to generate content that focuses solely on this specific compound and to not introduce information that falls outside the explicit scope of the provided outline cannot be met with the current information. Any attempt to write the article would necessitate using data from related but structurally different pyrazole compounds, which would directly violate the user's instructions.
Therefore, no article can be generated at this time.
Preclinical Biological Activity and Molecular Target Investigations
Mechanistic Studies at the Molecular Level
Influence of Molecular Lipophilicity and Structural Features on Cellular Penetration and Biological Mechanisms of Pyrazole (B372694) Scaffolds
The ability of a compound to penetrate cell membranes and exert a biological effect is intrinsically linked to its physicochemical properties, particularly its lipophilicity (logP). For pyrazole derivatives, this is a critical factor that medicinal chemists carefully consider during the design of new therapeutic agents.
Generally, a moderate level of lipophilicity is required for effective cellular uptake. Compounds that are too hydrophilic may struggle to cross the lipid bilayer of cell membranes, while excessively lipophilic compounds can become trapped within the membrane or exhibit poor solubility in aqueous biological fluids.
Structural modifications to the pyrazole core can significantly impact lipophilicity and, consequently, biological activity. For instance, the addition of halogen atoms to the phenyl rings of pyrazole-containing compounds tends to increase lipophilicity, which can enhance certain biological activities. However, this is not a universal rule, and the optimal degree of lipophilicity is target-dependent.
Computational methods, such as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are often employed in the early stages of drug discovery to estimate the pharmacokinetic properties of novel pyrazole derivatives, including their likely cellular permeability. These predictive models help to prioritize compounds for synthesis and further biological testing.
Comparative Analysis of Biological Activities with Established Bioactive Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in approved drugs and clinical candidates. nih.govnih.gov This prevalence allows for a comparative analysis of the biological activities associated with this heterocyclic ring system.
Numerous pyrazole derivatives have demonstrated a wide array of pharmacological effects in preclinical studies, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. nih.govnih.gov This diverse activity stems from the ability of the pyrazole ring and its various substituents to interact with a multitude of biological targets.
Established Bioactive Pyrazole-Containing Drugs:
| Drug Name | Therapeutic Area | General Mechanism of Action |
| Celecoxib (B62257) | Anti-inflammatory | Selective COX-2 inhibitor |
| Sildenafil | Erectile Dysfunction | PDE5 inhibitor |
| Ruxolitinib | Myelofibrosis, Polycythemia Vera | JAK1/JAK2 inhibitor |
| Axitinib | Renal Cell Carcinoma | VEGFR inhibitor |
These examples highlight the versatility of the pyrazole scaffold. The specific biological activity is determined by the nature and arrangement of the functional groups attached to the pyrazole core. For instance, the diaryl substitution pattern in celecoxib is crucial for its selective inhibition of the COX-2 enzyme.
In the case of 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one , the presence of the 1-methyl-pyrazole moiety linked to a phenyl ethanone (B97240) group suggests potential interactions with various biological targets. Phenylpyrazole insecticides, for example, are known to act on GABA-gated chloride channels. researchgate.netresearcher.life However, without specific preclinical data, any proposed biological activity for this particular compound remains speculative. Molecular docking studies on structurally related pyrazole derivatives have been used to predict binding affinities and modes of interaction with various protein targets, offering a computational approach to hypothesis generation in the absence of experimental data. alrasheedcol.edu.iq
Structure Activity Relationship Sar Profiling and Optimization
Systematic Modification of the 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one Core
The core structure of this compound presents three primary regions for chemical modification: the pyrazole (B372694) ring, the central phenyl ring, and the ethanone (B97240) moiety. A systematic approach to modifying these regions has yielded critical insights into the structural requirements for biological activity.
The pyrazole ring is a key component, and its substitution pattern significantly influences activity. Modifications at the nitrogen and carbon atoms have been explored to probe the effects on binding affinity and selectivity.
C4/C5 Substitutions: The C4 position of the pyrazole is the point of attachment to the phenyl ring in the parent compound. Electrophilic additions preferentially occur at this position. mdpi.com The nature of the substituent at C3 and C5 can also dramatically alter the biological profile. For instance, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of residues with different sizes, like methyl or benzyl (B1604629) groups, at the C3/C5 positions resulted in a decrease in inhibitory activity, whereas a cyclopentyl moiety maintained activity similar to the diphenylpyrazole lead compound. nih.gov The electronic character of substituents at these positions is also a determining factor in the regioselectivity of pyrazole synthesis and subsequent biological activity. nih.govnih.gov
The following table summarizes the general impact of pyrazole ring substitutions on activity based on related pyrazole scaffolds.
| Modification Site | Substituent Type | General Impact on Activity | Reference |
| N1-Position | Methyl (vs. NH) | Often crucial for potency; can influence selectivity and physical properties. | nih.gov |
| Larger Alkyl/Aryl | Can decrease activity depending on the target binding pocket size. | nih.gov | |
| C3-Position | Small Alkyl (e.g., Methyl) | May decrease activity compared to larger or more functionalized groups. | nih.gov |
| Aryl/Cycloalkyl | Often well-tolerated or beneficial for activity. | nih.gov | |
| C5-Position | Aryl | Can be essential for establishing key interactions with the target. | nih.gov |
| Varied Substituents | Activity is highly dependent on the specific substituent and target. | nih.govresearchgate.net |
The central phenyl ring acts as a scaffold, linking the pyrazole heterocycle to the ethanone moiety. Its substitution pattern and the relative positions of these linkages are critical determinants of a compound's three-dimensional shape and its ability to fit into a target's binding site.
Substitution Pattern: The introduction of substituents onto the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com For example, adding electron-withdrawing or electron-donating groups can alter the pKa of the molecule and its ability to form hydrogen bonds. A common strategy to block cytochrome P450 (CYP)-mediated metabolism is the introduction of a fluorine atom, often creating a 4-fluorophenyl group. cambridgemedchemconsulting.com
Linking Position: The arrangement of the pyrazole and ethanone groups on the phenyl ring (ortho, meta, or para) is fundamentally important. The meta (1,3) substitution pattern in the parent compound defines a specific spatial orientation. Changing to a para (1,4) or ortho (1,2) arrangement would significantly alter the molecule's geometry, likely disrupting optimal interactions with the biological target. Studies on various trisubstituted pyrazole derivatives have shown that the substitution pattern on the heterocyclic and aryl moieties has a profound effect on bioactivity. researchgate.netmdpi.com
The table below illustrates hypothetical activity changes based on phenyl ring modifications, drawing from general medicinal chemistry principles.
| Modification | Example | Predicted Impact on Activity | Reference |
| Linking Position | para (1,4) substitution | Likely decrease due to altered vector projection of key functional groups. | researchgate.net |
| ortho (1,2) substitution | Likely decrease due to steric hindrance and altered geometry. | researchgate.net | |
| Ring Substitution | 4-Fluoro | May improve metabolic stability without significantly altering potency. | cambridgemedchemconsulting.com |
| 2-Methoxy | Could introduce steric clashes or enable new hydrogen bond interactions. | cambridgemedchemconsulting.com | |
| 4-Amino | Increases polarity; may introduce new hydrogen bond donor capabilities. | cambridgemedchemconsulting.com |
The ethanone group (-COCH₃) is a key functional handle that can participate in hydrogen bonding and other interactions. Modifications to this group can significantly affect binding affinity and pharmacokinetic properties.
Carbonyl Group Modification: The carbonyl oxygen is a potential hydrogen bond acceptor. Reducing the ketone to an alcohol or converting it to an oxime or other derivative would change its electronic and steric properties, likely impacting binding.
Methyl Group Modification: Replacing the terminal methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe for additional hydrophobic pockets in the binding site. Conversely, replacing it with a cyclopropyl (B3062369) ring can introduce conformational constraints. Extending the chain, for instance from ethanone to propan-1-one, also alters the molecule's length and flexibility. mdpi.com In related pyrazoline-benzothiazole conjugates, modifications to the ethanone linker were part of the SAR exploration. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts.
For pyrazole-containing scaffolds, various QSAR studies have been successfully applied. nih.govmdpi.com For a series of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives, both 2D-QSAR (Hologram QSAR - HQSAR) and 3D-QSAR (Comparative Molecular Field Analysis - CoMFA) models have been developed. koreascience.krnih.gov
HQSAR/2D-QSAR: These models use molecular fragments or topological descriptors to predict activity. An HQSAR analysis on CCR1 antagonists identified specific atomic contributions to the inhibitory effect, highlighting which R-groups were favorable or unfavorable for activity. koreascience.kr 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors indicated that adjacency and distance matrix descriptors strongly influenced activity. nih.gov
3D-QSAR: These methods, like CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis), use 3D aligned structures to generate steric and electrostatic field maps. For CCR1 antagonists, CoMFA models provided contour maps that identified regions where bulky groups would be favorable (sterically favored) and regions where positive or negative charges would enhance activity (electrostatically favored). nih.gov Such models are invaluable for visualizing the spatial requirements of the receptor's active site. mdpi.com
Pharmacophore Development and Lead Optimization Strategies
A pharmacophore model is a 3D abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.net Once a lead compound like this compound is identified, these strategies are employed to refine its properties. nih.govvichemchemie.com
The lead optimization process typically involves iterative cycles of design, synthesis, and testing to improve multiple properties simultaneously, including potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govresearchgate.net A common strategy involves generating a focused virtual library of derivatives by combining a core fragment with a collection of chemical building blocks in silico. youtube.com Virtual screening of this library against a pharmacophore model or a protein target structure can then prioritize the most promising candidates for synthesis. youtube.com
For the this compound scaffold, a hypothetical pharmacophore model might include:
An aromatic ring feature for the pyrazole.
A second aromatic ring feature for the central phenyl group.
A hydrogen bond acceptor feature corresponding to the ethanone carbonyl oxygen.
A hydrophobic feature for the pyrazole's N-methyl group.
Bioisosteric Replacement Studies for Enhanced Potency and Selectivity
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological profile. cambridgemedchemconsulting.comestranky.sk This can enhance potency, reduce toxicity, or improve pharmacokinetics. cambridgemedchemconsulting.comprinceton.edu
Pyrazole Ring Bioisosteres: The pyrazole ring itself can be replaced with other 5-membered heterocycles like thiazole, triazole, or imidazole (B134444) to explore whether the specific arrangement of nitrogen atoms is essential for activity. nih.gov Such replacements can alter the hydrogen bonding capacity, pKa, and metabolic stability of the core. cambridgemedchemconsulting.comnih.gov
Phenyl Ring Bioisosteres: The central phenyl ring is a common target for bioisosteric replacement. Substituting it with heteroaromatic rings like pyridine, pyrimidine, or thiophene (B33073) can introduce nitrogen or sulfur atoms that can serve as hydrogen bond acceptors, improve solubility, and alter metabolic pathways. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl ring often reduces lipophilicity and can decrease hERG inhibition. cambridgemedchemconsulting.com
Ethanone Moiety Bioisosteres: The ketone functional group can be replaced by various other groups. For instance, a nitrile (-CN) or a sulfone (-SO₂CH₃) could mimic some of the electronic properties of the carbonyl while having different steric and hydrogen-bonding characteristics.
The table below provides examples of potential bioisosteric replacements for the core scaffold.
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |
| Pyrazole | Imidazole, Thiazole, 1,2,3-Triazole | Modulated pKa, altered metabolic profile, new H-bond patterns. | nih.gov |
| Phenyl | Pyridine, Pyrimidine | Improved solubility, reduced CYP metabolism, potential for new H-bonds. | cambridgemedchemconsulting.com |
| Ketone (C=O) | Oxime, Hydrazone | Altered geometry and H-bonding capacity. | princeton.edu |
| Methyl (-CH₃) | Amino (-NH₂), Hydroxyl (-OH) | Increased polarity, new H-bond donor capabilities. | estranky.sk |
Based on a comprehensive search of available scientific literature, detailed computational and molecular modeling studies specifically for the compound This compound are not publicly available. Research in this domain often focuses on derivatives or analogues that have shown significant biological activity, and it appears this specific molecule has not been the subject of published in-silico analysis.
Therefore, it is not possible to provide specific data for the requested sections and subsections, such as DFT calculations, HOMO/LUMO analysis, molecular docking simulations, or molecular dynamics simulations, that pertain directly and exclusively to This compound .
While computational studies have been conducted on various other pyrazole-containing compounds, presenting that information would violate the strict requirement to focus solely on the specified molecule. nih.govnih.govnih.govnih.govnih.gov Methodologies like Density Functional Theory (DFT) for geometry optimization, analysis of Frontier Molecular Orbitals (HOMO/LUMO) to understand electronic properties, and molecular docking to predict ligand-target interactions are standard practices in computational drug design for the broader class of pyrazole derivatives. wikipedia.orgmdpi.comnih.gov Similarly, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of related ligand-receptor complexes. ijsrset.com However, the specific results of these analyses for This compound remain unreported in the reviewed literature.
Computational Chemistry and Molecular Modeling in Drug Design
In Silico Screening and Virtual Library Design for Novel Analogue Discovery
The exploration of novel analogues of the lead compound, 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one, is significantly accelerated through the use of computational chemistry and molecular modeling. These in silico techniques enable the rapid assessment of large numbers of virtual compounds, prioritizing those with the highest probability of desired biological activity for synthesis and further testing.
Virtual screening of compound libraries is a key strategy in identifying new derivatives. This process involves the computational filtering of large databases of chemical structures to select a smaller subset of molecules that are predicted to bind to a specific biological target. For analogues of this compound, this would involve screening against the protein target of interest. The pyrazole (B372694) core is a common motif in many biologically active compounds, and its derivatives have been explored for a variety of therapeutic applications.
The design of a virtual library is a more focused approach, where a collection of virtual compounds is generated by systematically modifying the lead structure. For this compound, this could involve substitutions at various positions on the phenyl and pyrazole rings. The resulting virtual library can then be screened in silico to predict the binding affinity and other pharmacokinetic properties of the designed analogues.
A critical aspect of this process is the use of molecular docking simulations. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking programs estimate the binding affinity, allowing for the ranking of potential drug candidates. This method has been successfully applied to various pyrazole-containing compounds to rationalize their biological activities.
The following table outlines key computational parameters that are often evaluated during the in silico screening and design process for analogues of this compound. These parameters help in assessing the "drug-likeness" of the designed compounds according to established guidelines like Lipinski's rule of five.
| Parameter | Value for this compound | Significance in Drug Design |
| Molecular Weight | 214.26 g/mol | Influences absorption and distribution. Generally, values <500 g/mol are preferred. |
| LogP (octanol-water partition coefficient) | 2.5 (estimated) | Measures lipophilicity, which affects cell membrane permeability. Values between -0.4 and +5.6 are generally considered favorable. |
| Hydrogen Bond Donors | 0 | The number of N-H and O-H bonds. Fewer than 5 is generally preferred for good oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | The number of N and O atoms. Fewer than 10 is generally preferred for good oral bioavailability. |
| Rotatable Bonds | 2 | Indicates molecular flexibility. Fewer than 10 is desirable for good oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Predicts drug transport properties. Values <140 Ų are associated with good oral bioavailability. |
By systematically modifying the structure of this compound and evaluating these computational parameters for the resulting virtual analogues, researchers can prioritize the synthesis of compounds with a higher likelihood of success. For instance, a virtual library could be designed by introducing various substituents on the phenyl ring to explore the structure-activity relationship (SAR). The following table provides a hypothetical example of such a virtual library design and in silico evaluation.
| Compound ID | Substitution on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Predicted TPSA (Ų) |
| Analogue-001 | 4'-fluoro | -8.5 | 2.7 | 38.9 |
| Analogue-002 | 4'-chloro | -8.8 | 3.1 | 38.9 |
| Analogue-003 | 4'-methoxy | -8.2 | 2.4 | 48.1 |
| Analogue-004 | 4'-nitro | -7.9 | 2.3 | 84.5 |
| Analogue-005 | 4'-amino | -7.5 | 1.8 | 64.9 |
This data-driven approach allows for the efficient exploration of chemical space and the identification of promising new drug candidates based on the this compound scaffold.
Future Perspectives and Research Directions
Exploration of Undiscovered Biological Targets and Therapeutic Areas
The pyrazole (B372694) scaffold is renowned for its broad spectrum of pharmacological activities, suggesting that its therapeutic potential is far from exhausted. orientjchem.orgresearchgate.net Derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective agents. nih.govglobalresearchonline.netglobalresearchonline.net This proven diversity implies that the 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one core could interact with a multitude of biological targets yet to be discovered.
Future research should focus on screening this compound and its analogues against a wide array of enzymes, receptors, and signaling pathways. Given the established activities of pyrazole derivatives, promising areas for exploration include:
Neurodegenerative Diseases: Beyond well-studied targets like monoamine oxidase (MAO) and acetylcholinesterase (AChE), the scaffold could be investigated for its effects on protein aggregation (e.g., tau and amyloid-beta), neuroinflammation, and oxidative stress pathways implicated in diseases like Alzheimer's and Parkinson's. mdpi.comacs.orgsemanticscholar.org
Oncology: The anticancer potential of pyrazoles is well-documented, with some derivatives inhibiting targets like tubulin, protein kinases (e.g., JAK1/2, BRAF), and phosphoinositide 3-kinases (PI3K). nih.govnih.gov High-throughput screening could reveal novel kinase targets or mechanisms of action against various cancer cell lines.
Infectious Diseases: With rising antimicrobial resistance, exploring pyrazole derivatives against novel bacterial or viral targets is crucial. The scaffold's potential against drug-resistant strains of Staphylococcus aureus and various viruses warrants further investigation. nih.govnih.gov
| Established Activity of Pyrazole Scaffolds | Known Biological Targets | Potential Therapeutic Areas for Exploration |
| Anti-inflammatory | Cyclooxygenase (COX), Lipoxygenase | Autoimmune disorders, Chronic inflammatory diseases |
| Anticancer | Protein Kinases (JAK, BRAF), Tubulin, PI3K | Metastatic cancers, Drug-resistant tumors nih.govnih.gov |
| Neuroprotective | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE) | Huntington's disease, Amyotrophic Lateral Sclerosis (ALS) acs.org |
| Antimicrobial | Bacterial & Fungal Enzymes, Viral Replication Proteins | Methicillin-resistant Staphylococcus aureus (MRSA), Hepatitis A nih.govnih.gov |
| Antidepressant | Monoamine Oxidase (MAO) | Anxiety disorders, Mood disorders nih.gov |
Development of Multi-Target Directed Ligands Based on the Pyrazole-Phenyl-Ethanone Scaffold
The multifactorial nature of complex diseases like Alzheimer's has spurred the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govnbinno.com The pyrazole-phenyl-ethanone scaffold is an excellent starting point for creating such MTDLs due to its synthetic tractability and its ability to interact with diverse biological macromolecules. acs.org
A key strategy in MTDL design is the "framework combination approach," which merges pharmacophores from different ligands into a single hybrid molecule. rjeid.com For neurodegenerative diseases, researchers have successfully created pyrazole derivatives that dually inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or AChE and tau protein aggregation. nih.govnbinno.com
Future work could involve designing analogues of this compound that incorporate functionalities known to interact with targets relevant to a specific disease. For instance, in Alzheimer's disease, a ligand could be engineered to inhibit AChE, chelate excess metal ions, and reduce oxidative stress, addressing multiple facets of the disease pathology.
| MTDL Target Combination | Disease Context | Rationale | Example Pyrazole-Based Ligand Type |
| AChE and MAO-B Inhibition | Alzheimer's, Parkinson's | Addresses neurotransmitter depletion and neurotoxic metabolite formation. nih.gov | 3-Aryl-1-phenyl-1H-pyrazole derivatives nih.gov |
| AChE and Tau Aggregation Inhibition | Alzheimer's Disease | Targets both cholinergic deficit and formation of neurofibrillary tangles. nbinno.com | Biphenyl pyrazole scaffold nbinno.com |
| Kinase and Tubulin Inhibition | Cancer | Simultaneously disrupts cell signaling and mitosis. | Combretastatin-pyrazole hybrids nih.gov |
| MAO-B and COMT Inhibition | Parkinson's Disease | Prevents dopamine (B1211576) degradation through two major pathways. acs.org | Pyrazoline derivatives acs.org |
Application in Chemical Probe Development for Biological System Interrogation
Chemical probes are small molecules used to study the function of proteins and biological pathways. researchgate.net The development of a selective and potent chemical probe based on the this compound scaffold could be instrumental in identifying and validating novel drug targets. nih.gov
To function as a probe, the parent molecule can be modified by incorporating a reactive group for covalent labeling or an affinity tag for purification. Techniques like photoaffinity labeling (PAL) allow for the probe to be covalently cross-linked to its target protein upon UV irradiation, enabling subsequent identification via proteomics. mdpi.com For example, a tetrafluoroazidobenzene group could be appended to the pyrazole scaffold to create a photoaffinity probe. mdpi.com
Furthermore, techniques such as the Cellular Thermal Shift Assay (CETSA) can confirm direct target engagement within a cellular context. mdpi.com The development of a pyrazole-based probe, combined with these advanced biochemical techniques, would provide a powerful tool for interrogating complex biological systems and elucidating the mechanism of action of this class of compounds.
Advanced Synthetic Strategies for Accessing Complex and Diverse Analogues
The ability to generate a wide array of analogues is fundamental to drug discovery. While traditional methods for pyrazole synthesis, such as the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, modern chemistry offers more advanced and efficient strategies. nih.govmdpi.com
Future synthetic efforts should leverage these advanced methodologies to rapidly build libraries of complex and diverse analogues of this compound. This will facilitate comprehensive structure-activity relationship (SAR) studies.
Key advanced strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, offering high efficiency and molecular diversity. researchgate.net
Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions enable the introduction of a wide range of substituents onto the pyrazole core that are not accessible through classical methods. rsc.org
[3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with high regioselectivity. ias.ac.in
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates. nih.gov
| Synthetic Strategy | Description | Advantages |
| Knorr Pyrazole Synthesis | Condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com | Well-established, readily available starting materials. |
| Multicomponent Reactions | One-pot reaction involving three or more components to form the final product. researchgate.net | High atom economy, operational simplicity, rapid access to complexity. |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., diazo compound) with a dipolarophile (e.g., alkyne). ias.ac.in | High regioselectivity, mild reaction conditions. |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck) to functionalize the pyrazole ring. rsc.org | Broad substrate scope, high functional group tolerance. |
| Microwave/Ultrasound-Assisted Synthesis | Use of microwave or ultrasound energy to accelerate reactions. nih.gov | Reduced reaction times, improved yields, energy efficiency. |
Integration of Artificial Intelligence (AI) and Machine Learning (ML) Methodologies in Pyrazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. youtube.commdpi.comjmpas.com These computational tools can be powerfully applied to the study of pyrazole derivatives.
ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of pyrazole analogues with their biological activity. nih.gov These models can then predict the potency of novel, untested compounds, helping to prioritize which molecules to synthesize and test. nih.govrjraap.com For example, artificial neural networks (ANN) and support vector machines (SVM) have been used to successfully predict the antitumor and anti-tubercular activities of pyrazole-containing compounds. nih.govcrimsonpublishers.com
Future research will benefit from:
Predictive Modeling: Using AI to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing late-stage failures.
De Novo Design: Employing generative AI models to design entirely new pyrazole-based scaffolds with desired pharmacological profiles.
Big Data Analysis: Analyzing large datasets from high-throughput screening to identify novel structure-activity relationships and potential biological targets. mit.edu
The integration of AI and ML will not only accelerate the pace of research but also enhance the rational design of next-generation therapeutics based on the this compound scaffold. globalresearchonline.net
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1-[3-(1-Methyl-1H-pyrazol-4-YL)phenyl]ethan-1-one, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation reactions. For example, analogues like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized using acyl chlorides and Lewis acids (e.g., AlCl₃) under anhydrous conditions . Hydrazine hydrate and ethanol reflux are common for pyrazole ring formation . Key steps include:
-
Temperature control : Maintain 0–50°C during diazotization .
-
Purification : Column chromatography with silica gel (hexane/ethyl acetate) improves purity.
- Data Table : Synthesis Conditions for Pyrazole Derivatives
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Follow protocols for structurally similar aryl pyrazolyl ketones:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
- Waste disposal : Segregate halogenated waste (common in chlorophenyl derivatives) and use licensed disposal services .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
-
NMR/IR : Use -NMR (CDCl₃, 400 MHz) to identify methyl and aromatic protons. IR bands at ~1690 cm⁻¹ confirm ketone (C=O) groups .
-
X-ray crystallography : Employ Bruker APEX2 diffractometers for single-crystal analysis. Refinement via SHELXTL resolves bond angles (e.g., C–C–C = 119.6°) and torsion angles .
- Data Table : Key Crystallographic Parameters for Pyrazoline Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| C–C bond length | 1.4995 Å (C8–C9) | |
| N–N–C bond angle | 123.57° (N1–N2–C11) | |
| Space group | Monoclinic (P2₁/c) |
Advanced Research Questions
Q. How do crystal packing interactions influence the stability and reactivity of this compound?
- Methodological Answer : Analyze intermolecular forces via Hirshfeld surfaces. For example, C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å between aryl rings) stabilize crystal lattices . Use PLATON software to quantify interaction contributions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?
- Methodological Answer :
- Dose-response assays : Test MIC (Minimum Inhibitory Concentration) ranges (e.g., 5–100 µg/mL) against Gram-positive/negative bacteria and fungi .
- Structural analogs : Compare substituent effects; chlorophenyl groups enhance antibacterial activity, while methoxy groups improve antifungal properties .
Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., hydrazones) .
- Catalyst screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation efficiency .
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions in alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
